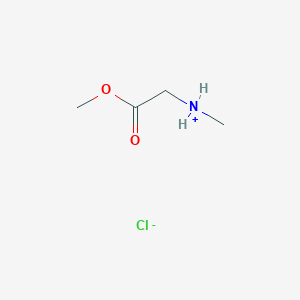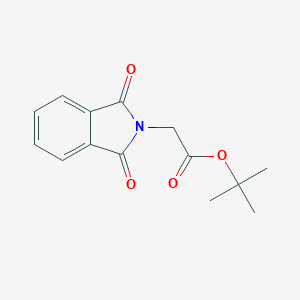
tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Übersicht
Beschreibung
“tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate” is a chemical compound with the molecular formula C14H15NO4 . It’s used in various chemical reactions and has several synonyms, including “PHT-GLY-OTBU” and "Phthaloyl-glycine tertbutyl ester" .
Molecular Structure Analysis
The compound has a molecular weight of 261.27 g/mol . Its InChI code is “1S/C14H15NO4/c1-14(2,3)19-11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3” and its InChIKey is "LAFNOENFXFPJKD-UHFFFAOYSA-N" . The canonical SMILES representation is "CC©©OC(=O)CN1C(=O)C2=CC=CC=C2C1=O" .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 63.7 Ų . It has a XLogP3 value of 2.2, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Unnatural Amino Acid Derivatives Synthesis
A study by Patil and Luzzio (2017) demonstrates the use of a tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative in the synthesis of triazolylalanine analogues. This research highlights its application in producing N-isoindolinyl-1,2,3-triazolylalanine derivatives, showcasing its utility in designing novel amino acid derivatives for potential biochemical applications (Patil & Luzzio, 2017).
Key Intermediate in Atorvastatin Synthesis
Rádl (2003) described a novel synthesis method for tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a crucial intermediate in synthesizing the cholesterol-lowering drug atorvastatin. This showcases the compound's significance in the pharmaceutical industry for creating effective medications (Rádl, 2003).
Electrochemical Energy Storage Applications
Yigit and Güllü (2017) explored the design and synthesis of novel poly(3,6-dithienylcarbazole) derivatives using tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate for high-performance electrochemical energy storage applications. This research underscores the material's potential in developing advanced redox-active materials for flexible and portable energy storage devices (Yigit & Güllü, 2017).
Enantioselective Synthesis of Statins
Vempala et al. (2022) presented an efficient asymmetric synthesis of tert-butyl 2-(4R, 6R)-6-(2-aminoethyl)-2, 2-dimethyl-1,3-dioxan-4-yl) acetate, a key chiral chain precursor for atorvastatin, highlighting its role in streamlined pharmaceutical manufacturing processes (Vempala et al., 2022).
Anti-inflammatory Agents Synthesis
Nikalje, Hirani, and Nawle (2015) focused on the synthesis of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, evaluated for their anti-inflammatory activity. This indicates the potential for developing new therapeutic agents based on the chemical structure of tert-butyl 2-(1,3-dioxoisoindolin-2-yl)acetate (Nikalje et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is "H302" , indicating that it’s harmful if swallowed. The precautionary statements are "P264-P270-P301+P312-P330" , suggesting that one should wash hands thoroughly after handling, avoid eating, drinking or smoking when using this product, and if swallowed, call a poison center or doctor if feeling unwell, and rinse mouth .
Eigenschaften
IUPAC Name |
tert-butyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNOENFXFPJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978839 | |
| Record name | tert-Butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate | |
CAS RN |
6297-93-4 | |
| Record name | 6297-93-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6297-93-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PHTHALOYLGLYCINE TERT.-BUTYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



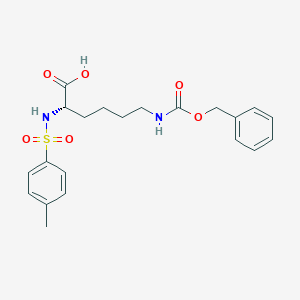
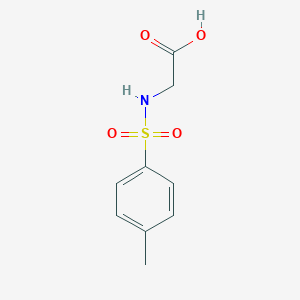
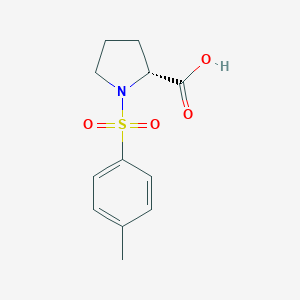
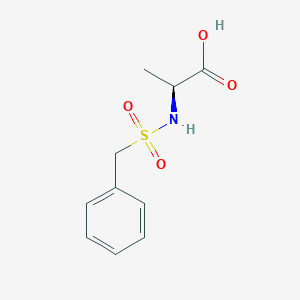


![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)
![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)





